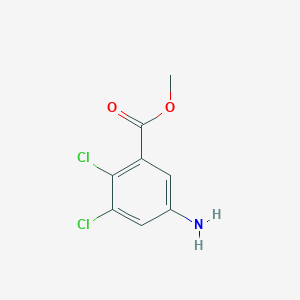

Methyl 5-amino-2,3-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWUMKBIZFDWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Methyl 5 Amino 2,3 Dichlorobenzoate

Reactions Involving the Aromatic Amino Functionality

The amino group in Methyl 5-amino-2,3-dichlorobenzoate is a primary nucleophilic center, making it susceptible to reaction with a variety of electrophiles. Its reactivity is modulated by the presence of the two electron-withdrawing chlorine atoms and the methyl ester group on the aromatic ring.

Acylation and Sulfonylation of the Amino Group

The primary amino group can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the aminobenzoate with an acyl halide, anhydride (B1165640), or sulfonyl chloride in the presence of a base to neutralize the acidic byproduct.

Acylation: Reaction with acetyl chloride or acetic anhydride introduces an acetyl group, yielding Methyl 5-(acetylamino)-2,3-dichlorobenzoate. This transformation is useful for protecting the amino group or for modifying the electronic properties of the molecule.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | Methyl 5-(acetylamino)-2,3-dichlorobenzoate |

| This compound | Acetic anhydride | Methyl 5-(acetylamino)-2,3-dichlorobenzoate |

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), affords the corresponding sulfonamide, Methyl 2,3-dichloro-5-(p-tolylsulfonamido)benzoate.

| Reactant | Reagent | Product |

| This compound | p-Toluenesulfonyl chloride | Methyl 2,3-dichloro-5-(p-tolylsulfonamido)benzoate |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt, Methyl 2,3-dichloro-5-(diazonium)benzoate chloride, is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.govorganic-chemistry.org

Sandmeyer Reactions: These reactions involve the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgnih.gov This allows for the introduction of a range of substituents onto the aromatic ring.

| Reactant (Intermediate) | Reagent | Product |

| Methyl 2,3-dichloro-5-(diazonium)benzoate chloride | Copper(I) chloride | Methyl 2,3,5-trichlorobenzoate |

| Methyl 2,3-dichloro-5-(diazonium)benzoate chloride | Copper(I) bromide | Methyl 5-bromo-2,3-dichlorobenzoate |

| Methyl 2,3-dichloro-5-(diazonium)benzoate chloride | Copper(I) cyanide | Methyl 2,3-dichloro-5-cyanobenzoate |

Other Diazonium Transformations: The diazonium group can also be displaced by other nucleophiles without the need for a copper catalyst. For instance, treatment with potassium iodide yields the corresponding iodo derivative, and heating in water leads to the formation of the phenolic compound. organic-chemistry.orgscirp.org

| Reactant (Intermediate) | Reagent | Product |

| Methyl 2,3-dichloro-5-(diazonium)benzoate chloride | Potassium iodide | Methyl 2,3-dichloro-5-iodobenzoate |

| Methyl 2,3-dichloro-5-(diazonium)benzoate chloride | Water, heat | Methyl 2,3-dichloro-5-hydroxybenzoate |

Condensation Reactions for Heterocyclic Annulation

The amino group of this compound can participate in condensation reactions with various bifunctional electrophiles to construct fused heterocyclic rings. These reactions are fundamental in the synthesis of a wide array of heterocyclic systems. For example, condensation with 1,3-dielectrophiles can lead to the formation of six-membered heterocyclic rings. While specific examples involving this compound are not prevalent in the literature, analogous reactions with other substituted anilines are well-established. nih.govguilan.ac.iruokerbala.edu.iqglobalresearchonline.netnih.gov

An illustrative example is the potential reaction with a β-ketoester, such as ethyl acetoacetate, which could proceed via an initial condensation to form an enamine, followed by an intramolecular cyclization (annulation) to form a quinoline (B57606) derivative. The specific conditions for such a reaction would need to be empirically determined.

| Reactant | Reagent | Potential Product Class |

| This compound | Ethyl acetoacetate | Substituted quinoline |

| This compound | Diethyl malonate | Substituted quinolone |

Transformations of the Methyl Ester Moiety

The methyl ester group is another key site for the derivatization of this compound. It can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2,3-dichlorobenzoic acid, under either acidic or basic conditions. quora.comstudy.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The equilibrium can be driven towards the products by using a large excess of water. study.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. rsc.org The reaction yields the carboxylate salt, which upon acidification, provides the free carboxylic acid. Saponification is generally the preferred method for ester hydrolysis due to its irreversibility and typically higher yields. rsc.org

| Reactant | Conditions | Product |

| This compound | H3O+, heat | 5-amino-2,3-dichlorobenzoic acid |

| This compound | 1. NaOH, H2O, heat2. H3O+ | 5-amino-2,3-dichlorobenzoic acid |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is useful for synthesizing different esters of 5-amino-2,3-dichlorobenzoic acid.

Acid-Catalyzed Transesterification: The ester is heated with an excess of a different alcohol in the presence of a strong acid catalyst. The equilibrium is driven forward by using the alcohol as the solvent or by removing the methanol (B129727) byproduct by distillation. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide corresponding to the desired alcohol is used as the catalyst. This reaction is also an equilibrium process, and the position of the equilibrium is influenced by the relative stability of the starting materials and products, as well as the reaction conditions. masterorganicchemistry.com

| Reactant | Reagent/Catalyst | Alcohol | Product |

| This compound | H+ (cat.) | Ethanol (B145695) (excess) | Ethyl 5-amino-2,3-dichlorobenzoate |

| This compound | NaOEt (cat.) | Ethanol | Ethyl 5-amino-2,3-dichlorobenzoate |

| This compound | H+ (cat.) | Isopropanol (excess) | Isopropyl 5-amino-2,3-dichlorobenzoate |

Reduction to Alcohol or Amine Derivatives

Theoretically, the functional groups of this compound could be selectively reduced.

Reduction of the Ester: The methyl ester group could be reduced to a primary alcohol, yielding (5-amino-2,3-dichlorophenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The reaction would likely require careful temperature control.

Reduction of the Amine: The amino group is already in its most reduced state and would not undergo further reduction under typical hydrogenation or hydride transfer conditions.

Simultaneous Reduction: It is conceivable that under harsh conditions, both the ester and the chloro groups could be reduced, though this would likely lead to a mixture of products.

A hypothetical data table for the reduction of the ester group is presented below. Please note this is illustrative and not based on experimental data for this specific compound.

| Reducing Agent | Solvent | Temperature (°C) | Putative Product | Hypothetical Yield (%) |

| LiAlH₄ | THF | 0 to rt | (5-amino-2,3-dichlorophenyl)methanol | Not Found |

| NaBH₄ | Methanol | rt | No reaction expected | Not Found |

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Dichlorobenzoate Core

Reactivity at Unsubstituted Aromatic Positions

The benzene (B151609) ring of this compound has two unsubstituted positions. The directing effects of the existing substituents would govern the regioselectivity of any electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. The chloro and methyl ester groups are deactivating groups, with the chloro groups being ortho-, para-directing and the ester being meta-directing.

Given the powerful activating and directing effect of the amino group, electrophilic substitution would be predicted to occur at the positions ortho and para to it. However, both ortho positions are already substituted. Therefore, electrophilic substitution would most likely be directed to the carbon atom para to the amino group (C6).

Displacement Reactions of Halogen Atoms in Aromatic Systems

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires either strong activation by electron-withdrawing groups ortho and/or para to the leaving group, or harsh reaction conditions. In this compound, the chloro atoms are not strongly activated for classical SNAr reactions. The amino group is electron-donating, which disfavors this type of reaction. Therefore, displacement of the chlorine atoms by nucleophiles would be expected to be challenging and likely require forcing conditions or metal catalysis.

Transition-Metal Catalyzed Cross-Coupling Reactions of Halogenated Aromatic Esters

The chloro substituents on the aromatic ring of this compound could potentially participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a boronic acid or ester. This would enable the formation of a new carbon-carbon bond at the position of one of the chlorine atoms. The relative reactivity of the two chlorine atoms would depend on the specific catalyst system and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to replace a chlorine atom with a nitrogen-based nucleophile, forming a new C-N bond. This would allow for the introduction of a variety of substituted amino groups.

Sonogashira Coupling: This would involve the palladium- and copper-catalyzed coupling with a terminal alkyne, resulting in the formation of an alkynyl-substituted benzoate (B1203000).

A hypothetical data table for a Suzuki-Miyaura coupling is presented below for illustrative purposes.

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Putative Product | Hypothetical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Methyl 5-amino-2-chloro-3-phenylbenzoate or Methyl 5-amino-3-chloro-2-phenylbenzoate | Not Found |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for confirming the regiochemistry of the substituents on the benzene (B151609) ring of Methyl 5-amino-2,3-dichlorobenzoate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the amino, chloro, and methyl ester groups. The amine (-NH₂) protons typically appear as a broad singlet, and the methyl (-OCH₃) protons will be a sharp singlet, usually in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have the largest chemical shift. The chemical shifts of the aromatic carbons are determined by the attached functional groups, with the carbons bonded to chlorine atoms showing characteristic shifts.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -OCH₃ | ~3.9 | ~52 |

| -NH₂ | ~4.0 (broad) | - |

| Aromatic CH | ~6.8 - 7.5 (doublets) | ~115 - 135 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-Cl | - | ~120 - 130 |

| Aromatic C-COOCH₃ | - | ~130 |

| C=O | - | ~165 |

Note: Predicted values are based on the analysis of similar compounds.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₇Cl₂NO₂. The predicted monoisotopic mass is 218.98538 Da. uni.luuni.lu

Electron impact (EI) mass spectrometry would lead to characteristic fragmentation patterns. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For this molecule, the following fragments would be expected:

[M-OCH₃]⁺: Loss of the methoxy (B1213986) radical.

[M-COOCH₃]⁺: Loss of the carbomethoxy radical.

Cleavage adjacent to the amine group can also occur.

Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 219.99266 |

| [M+Na]⁺ | 241.97460 |

| [M-H]⁻ | 217.97810 |

| [M+K]⁺ | 257.94854 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related compounds such as Methyl 2,5-dichlorobenzoate (B1240473) and Methyl 2-amino-5-chlorobenzoate allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

It is anticipated that the molecule would be nearly planar, with a slight dihedral angle between the plane of the benzene ring and the ester group. nih.gov In the crystal lattice, intermolecular hydrogen bonds are expected to be a dominant feature, linking the molecules into chains or more complex networks. researchgate.net These hydrogen bonds would likely form between the amino group (-NH₂) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule.

Predicted Crystallographic Parameters for a Related Compound (Methyl 2-amino-5-chlorobenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9480 |

| b (Å) | 9.0230 |

| c (Å) | 12.018 |

| β (°) | 94.10 |

Data for Methyl 2-amino-5-chlorobenzoate. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov

Amino (-NH₂) Group: The N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. The scissoring vibration of the -NH₂ group typically appears around 1600-1700 cm⁻¹. atlantis-press.com

Carbonyl (C=O) Group: A strong absorption band corresponding to the C=O stretching of the ester is expected around 1700-1730 cm⁻¹.

C-Cl Bonds: The C-Cl stretching vibrations will be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental data for accurate assignments. nih.gov

Characteristic Vibrational Frequencies for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Scissoring | 1600 - 1700 |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 |

Note: Predicted values are based on established group frequencies and data from similar compounds.

Electronic Spectroscopy for Understanding Electronic Transitions and Aromaticity

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides insights into the electronic transitions within the molecule. The presence of the benzene ring, a chromophore, along with the auxochromic amino group and the ester group, will give rise to characteristic absorption bands in the UV region.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The presence of the amino group is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The electronic properties, including the HOMO-LUMO energy gap, can be further investigated using computational methods. mdpi.com Studies on similar molecules, such as 5-amino-2-mercaptobenzimidazole, have shown electronic transitions in the UV range. atlantis-press.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations determine the electron distribution, molecular orbital energies, and other key electronic parameters. For aromatic compounds like Methyl 5-amino-2,3-dichlorobenzoate, this analysis helps in understanding the influence of substituents—the amino (-NH2), chloro (-Cl), and methyl ester (-COOCH3) groups—on the benzene (B151609) ring's aromaticity and reactivity.

While specific DFT studies on this compound are not extensively published, analysis of related compounds such as 5-amino-2-chlorobenzoic acid provides a strong model. nih.gov Calculations typically involve optimizing the molecular geometry to find the lowest energy state and then computing properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Source |

| Molecular Formula | C8H7Cl2NO2 | uni.lu |

| Monoisotopic Mass | 218.98538 Da | uni.lu |

| XlogP | 2.3 | uni.lu |

| InChIKey | JEWUMKBIZFDWSI-UHFFFAOYSA-N | uni.lu |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis explores the different spatial arrangements of a molecule, or conformers, that result from the rotation around single bonds. For this compound, key rotations would occur around the C-N bond of the amino group and the C-C and C-O bonds of the methyl ester group. The planarity of the molecule is a significant factor, as observed in analogs like Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate. researchgate.netresearchgate.net

In these related structures, an intramolecular hydrogen bond often forms between a hydrogen atom of the amino group and the carbonyl oxygen of the ester group, creating a stable six-membered ring (an S(6) motif). researchgate.netresearchgate.net This interaction significantly restricts the conformational freedom of both the amino and ester groups, favoring a nearly planar molecular structure. researchgate.net Computational mapping of the potential energy surface can identify this and other low-energy conformers, revealing their relative stabilities and the energy barriers between them. This information is crucial for understanding which conformation is likely to be dominant under given conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, such as vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. These predictions serve as a powerful tool for interpreting and assigning experimental spectra.

Studies on the related molecule 5-amino-2-chlorobenzoic acid have demonstrated the accuracy of DFT calculations (using the B3LYP functional with a 6-311G(d,p) basis set) in predicting vibrational frequencies. nih.gov The calculated wavenumbers, when appropriately scaled, show excellent agreement with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes like N-H stretching, C=O stretching, and ring vibrations. nih.gov Similar calculations for this compound would allow for a theoretical spectrum to be generated, which could aid in its identification and structural confirmation if it were to be synthesized.

Table 2: Selected Vibrational Frequencies for 5-amino-2-chlorobenzoic acid (Analog)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 | 3491 |

| N-H Symmetric Stretch | 3385 | 3390 |

| C=O Stretch | 1680 | 1678 |

| C-Cl Stretch | 730 | 735 |

| Data derived from studies on 5-amino-2-chlorobenzoic acid, a structural analog. nih.gov |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, nucleophilic substitution, or amide bond formation.

For instance, the synthesis of related compounds often involves the chlorination of an amino-benzoic acid precursor. google.com Computational modeling of this reaction could map the reaction pathway, determine the activation energies for substitution at different positions on the ring, and explain the observed regioselectivity. Understanding the influence of the existing amino, chloro, and ester groups on the electron density of the aromatic ring is key to predicting the most likely site for further substitution. Such studies provide insights that are invaluable for optimizing reaction conditions and improving yields. sioc-journal.cn

Molecular Docking and Ligand-Protein Interaction Modeling for Structural Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. nih.gov This method is central to structure-based drug design. nih.gov Without considering any biological activity, docking studies can be used purely for structural design, exploring how a molecule like this compound might fit into a given binding pocket.

The molecule possesses several features that can participate in protein-ligand interactions: the amino group can act as a hydrogen bond donor, the carbonyl oxygen and chlorine atoms can act as hydrogen bond acceptors, and the dichlorinated benzene ring can form hydrophobic and halogen-bond interactions. researchgate.net A docking simulation would place the molecule within a protein's active site and score the different poses based on the predicted binding affinity, calculated from forces like electrostatic and van der Waals interactions. nih.gov This allows for the design of new molecules with improved geometric and chemical complementarity to a target site.

Table 3: Hypothetical Protein-Ligand Interactions

| Interaction Type | Molecular Feature | Potential Protein Residue Partner |

| Hydrogen Bond Donor | Amino Group (-NH2) | Aspartic Acid, Glutamic Acid, Carbonyl backbone |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (=O) | Arginine, Lysine, Serine, Amide backbone |

| Hydrogen Bond Acceptor | Chlorine Atoms (-Cl) | Amide backbone |

| Hydrophobic Interaction | Benzene Ring | Leucine, Valine, Phenylalanine |

| Halogen Bond | Chlorine Atoms (-Cl) | Electron-rich atoms (e.g., backbone carbonyl) |

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

Computational tools are increasingly used to predict the feasibility and outcome of synthetic routes. Synthetic accessibility models analyze a molecule's structure and estimate the difficulty of its synthesis based on factors like structural complexity, the number of stereocenters, and the availability of known reactions and starting materials.

For this compound, a predictive model might start from its precursor, 5-amino-2,3-dichlorobenzoic acid, and evaluate the esterification reaction with methanol (B129727). The synthesis of the precursor itself could be modeled by examining various chlorination and amination strategies on a simpler benzoic acid scaffold. google.comsioc-journal.cn These models can compare different synthetic pathways, predict potential side products, and suggest optimal reaction conditions, thereby streamlining the process of chemical synthesis and reducing experimental trial and error. mdpi.com

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Separation and Isomer Differentiation

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation of complex mixtures. For a compound like Methyl 5-amino-2,3-dichlorobenzoate, with the potential for isomeric impurities arising from its synthesis, chromatographic techniques are indispensable for ensuring the quality and integrity of research materials.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds such as this compound. The technique's versatility allows for the separation of the main compound from starting materials, by-products, and degradation products. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound could be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivative Separation and Quantification

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. While this compound itself has a relatively low volatility due to the presence of the amino group and the ester functionality, it can be made amenable to GC analysis through derivatization. Derivatization serves to increase the volatility and thermal stability of the analyte. A common approach for compounds containing amino groups is silylation, which replaces the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A flame ionization detector (FID) is often used for quantification due to its high sensitivity and wide linear range. Similar to HPLC, quantification is achieved by creating a calibration curve with derivatized standards.

Chiral Chromatography for Enantiomeric Purity Determination (if applicable for chiral derivatives)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the determination of its enantiomeric purity is not directly applicable. However, should this compound be used as a precursor in the synthesis of a chiral molecule, or if it is derivatized with a chiral reagent, the resulting diastereomers could be separated and quantified using chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful enantiomeric resolution. For instance, polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. google.com

Hyphenated Techniques for Online Analysis and Structural Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not only the quantification of analytes but also their structural elucidation.

GC-MS for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the highly specific detection and identification capabilities of mass spectrometry. In the context of this compound, GC-MS would be invaluable for monitoring the progress of its synthesis, identifying intermediates, and characterizing the final product and any impurities. After separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern for each compound, acts as a chemical fingerprint, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. For structurally similar compounds like Methyl 3,5-dichlorobenzoate, characteristic peaks in the mass spectrum can be observed. nih.gov

Table 2: Representative Mass Spectral Data for a Dichlorinated Methyl Benzoate (B1203000) Analog

| m/z | Relative Intensity (%) |

| 173 | 99.99 |

| 175 | 59.90 |

| 206 | 20.00 |

| 147 | 20.00 |

| 109 | 15.70 |

| Data based on a structurally similar compound, Methyl 3,5-dichlorobenzoate, and is for illustrative purposes. nih.gov |

LC-MS for Analysis of Non-Volatile or Thermally Labile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice for the analysis of non-volatile, polar, or thermally labile compounds that are not suitable for GC analysis without derivatization. For this compound and its potential derivatives, LC-MS offers a direct and powerful analytical solution. The eluent from the HPLC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically produce a protonated molecule ([M+H]+) or other adducts. This allows for the determination of the molecular weight of the compound. Further fragmentation of the parent ion (MS/MS or tandem MS) can provide valuable structural information for confirmation and identification of unknown compounds. Predicted collision cross-section (CCS) values can also aid in the identification of the compound. uni.luuni.lu

Table 3: Predicted LC-MS Adducts and Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 219.99266 | 140.3 |

| [M+Na]+ | 241.97460 | 151.2 |

| [M-H]- | 217.97810 | 143.8 |

| [M+NH4]+ | 237.01920 | 160.2 |

| [M+K]+ | 257.94854 | 146.7 |

| Data is based on predicted values and serves as a guide for analytical method development. uni.luuni.lu |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, stands as a fundamental and widely accessible technique for the quantitative analysis of chemical compounds in research environments. The principle behind this method lies in the absorption of electromagnetic radiation by the analyte of interest. For a compound like this compound, its aromatic nature and the presence of a primary amino group provide the basis for its direct UV spectrophotometric determination or, more commonly, its analysis following a color-forming derivatization reaction.

In research settings, the purity and concentration of newly synthesized or isolated batches of this compound must be accurately determined. Spectrophotometric methods offer a rapid and cost-effective means to achieve this, complementing other analytical techniques such as chromatography and mass spectrometry.

Direct UV Spectrophotometry

This compound, containing a substituted benzene (B151609) ring, is expected to exhibit characteristic absorption maxima in the UV region. Aromatic compounds typically display two or three absorption bands, often referred to as the E1, E2, and B bands. The exact position and intensity (molar absorptivity) of these bands are influenced by the nature and position of the substituents on the benzene ring. For a precise quantitative analysis, the wavelength of maximum absorbance (λmax) must be determined by scanning a dilute solution of the compound across a range of UV wavelengths. Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Table 1: Hypothetical UV Spectrophotometric Data for this compound in Methanol

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 295 nm |

| Molar Absorptivity (ε) | 4500 L·mol⁻¹·cm⁻¹ |

| Linear Range | 1 - 25 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined during the development of a direct UV spectrophotometric method.

Colorimetric Quantification via Derivatization

To enhance sensitivity and selectivity, or to shift the measurement to the visible region of the spectrum where interference from other UV-absorbing compounds may be less, a derivatization reaction can be employed. The primary amino group of this compound is a prime target for such reactions. A classic and well-established method for the determination of primary aromatic amines is through diazotization followed by a coupling reaction to form a highly colored azo dye. rjptonline.org

This two-step process involves:

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent), to produce a stable and intensely colored azo compound. rjptonline.org

The absorbance of the resulting colored solution is then measured at its λmax in the visible range. This method generally offers higher sensitivity and is less prone to interference than direct UV spectrophotometry.

Table 2: Research Findings for a Hypothetical Colorimetric Assay of this compound

| Parameter | Value |

| Derivatization Reagent | N-(1-naphthyl)ethylenediamine dihydrochloride |

| Wavelength of Maximum Absorbance (λmax) | 545 nm |

| Molar Absorptivity (ε) | 35000 L·mol⁻¹·cm⁻¹ |

| Linear Range | 0.2 - 10 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

Note: This table presents hypothetical research findings to illustrate the expected performance of a colorimetric method based on diazotization and coupling. The values are representative of what would be sought in a research context for method validation.

The development and validation of such a spectrophotometric method in a research setting would involve a rigorous evaluation of its performance characteristics, including linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and robustness, in accordance with established analytical guidelines.

Patent Landscape and Intellectual Property in Relation to Methyl 5 Amino 2,3 Dichlorobenzoate

Analysis of Synthetic Routes Claimed in Patent Literature

Patents related to Methyl 5-amino-2,3-dichlorobenzoate and structurally similar compounds describe several synthetic strategies. These routes are designed to achieve high purity and yield, crucial for industrial-scale production. The primary claimed methods involve either the direct chlorination of an aminobenzoate precursor or the reduction of a nitrated intermediate.

One prominent patented method involves the direct chlorination of a starting material. For instance, patent CN117466762A describes the synthesis of a compound with the same core structure, methyl 2-amino-3,5-dichlorobenzoate, starting from methyl anthranilate. google.com This process involves a chlorination reaction to introduce the chlorine atoms onto the benzene (B151609) ring.

Another significant synthetic approach detailed in the patent landscape is the multi-step process starting from a dichlorinated benzoic acid. This typically involves:

Esterification : Conversion of the dichlorobenzoic acid to its methyl ester.

Nitration : Introduction of a nitro group at the 5-position of the benzene ring to form Methyl 2,3-dichloro-5-nitrobenzoate.

Reduction : Conversion of the nitro group to an amino group to yield the final product, this compound.

While direct patents for the reduction of Methyl 2,3-dichloro-5-nitrobenzoate are not abundant in the immediate search results, the strategy is well-established for analogous compounds. For example, a US patent application (US20110003809 A1) details the reduction of a similar compound, 2,6-dichloro-3-nitrobenzoic acid, using zinc. googleapis.com This suggests that similar reduction methods, such as catalytic hydrogenation or metal-acid reductions, are likely claimed for the synthesis of the title compound. The existence of patents for the precursor, Methyl 2,3-dichloro-5-nitrobenzoate, further supports this as a key industrial route. nih.gov

The table below summarizes the common synthetic routes for dichlorinated aminobenzoic acid esters as inferred from the patent literature.

| Route | Starting Material | Key Intermediates | Key Reactions | Patented Aspects |

| Direct Chlorination | Methyl anthranilate | - | Chlorination | Process for direct chlorination of the amino-ester. google.com |

| Nitration/Reduction | 2,3-Dichlorobenzoic acid | Methyl 2,3-dichlorobenzoate, Methyl 2,3-dichloro-5-nitrobenzoate | Esterification, Nitration, Reduction | Separation and purification of isomers, specific reduction conditions. google.com |

Applications of the Compound as a Patented Intermediate

The patent literature strongly indicates that this compound's primary value lies in its role as a patented intermediate for the synthesis of more complex and high-value molecules, particularly pesticides. The structural motifs present in this compound are frequently found in modern insecticides.

For example, the related compound, 2-amino-3-methyl-5-chlorobenzoic acid, is a key intermediate in the manufacture of the insecticide chlorantraniliprole. This suggests that this compound could be an intermediate for analogous or next-generation insecticides. The patent for the preparation of 2-amino-3,5-dichloro-N-methylbenzamide from methyl 2-amino-3,5-dichlorobenzoate further solidifies its application in creating amide derivatives, a common feature in bioactive molecules. google.com

The following table outlines the patented applications of intermediates structurally related to this compound, from which its own applications can be inferred.

| Intermediate | Final Product Class | Example Application | Relevant Patent Information |

| 2-Amino-3-methyl-5-chlorobenzoic acid | Insecticides | Synthesis of chlorantraniliprole | Mentioned in the background of patents for its synthesis. |

| 2,5-Dichloro-3-aminobenzoic acid | Herbicides | Direct use as a herbicide | US patent 3,174,999 A mentions its herbicidal properties. google.com |

| Methyl 2-amino-3,5-dichlorobenzoate | Amide derivatives (likely for agrochemicals) | Synthesis of 2-amino-3,5-dichloro-N-methylbenzamide | CN117466762A explicitly claims this conversion. google.com |

Future Research Directions Based on Patent Trends

The patent landscape for this compound and its analogs points towards several future research and development trends.

A primary driver for future patents will likely be the development of more efficient and environmentally friendly synthetic routes. This includes the use of novel catalysts for both the chlorination and reduction steps, aiming for higher yields, fewer byproducts, and milder reaction conditions. The reduction of the nitro-intermediate, for instance, is an area where greener catalytic systems could be a focus of new intellectual property.

Furthermore, as the demand for new and effective agrochemicals continues, there will be a corresponding drive to develop novel insecticides and herbicides. Given the utility of the dichlorinated aminobenzoate scaffold, it is highly probable that new patents will emerge claiming this compound as a key building block for these next-generation crop protection agents. Research will likely focus on creating new derivatives by modifying the amino and ester groups to fine-tune the biological activity and spectrum of the final products.

While the current patent landscape is dominated by agrochemical applications, there is potential for future research to explore the use of this compound as an intermediate in the pharmaceutical industry. The synthesis of novel anti-cancer drug intermediates, such as methyl 2-fluoro-3-aminobenzoate, from related dichlorinated starting materials has been patented, indicating a possible expansion of this compound's application into medicinal chemistry. patsnap.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.